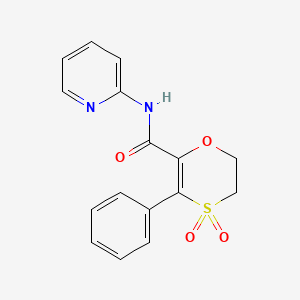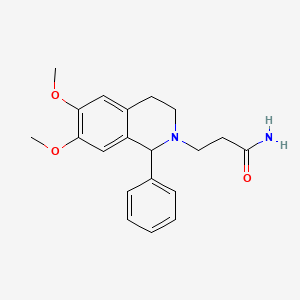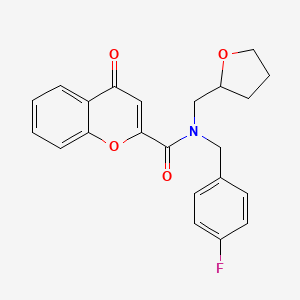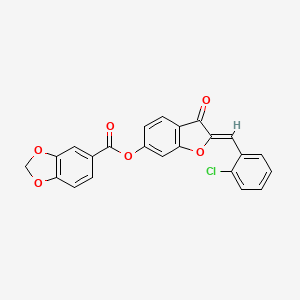
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is part of the oxathiin family, characterized by a heterocyclic structure containing both oxygen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide typically involves the reaction of acetylacetone anilide with thionyl chloride to form α-chloroacetylacetone anilide. This intermediate is then condensed with mercaptoethanol to yield the desired oxathiin compound . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters, including temperature, pressure, and the use of industrial-grade reagents. The final product is purified through crystallization or distillation to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Various substitution reactions can occur at the nitrogen or sulfur atoms, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted oxathiin compounds. These products have distinct properties and applications in different fields .
Scientific Research Applications
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide involves the inhibition of mitochondrial function by interfering with complex II (succinate dehydrogenase) in the respiratory electron transport chain . This disruption leads to impaired energy production in cells, making it effective as a fungicide and antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Carboxin: Another oxathiin derivative with similar fungicidal properties.
Oxycarboxin: A sulfone derivative of carboxin with enhanced stability and efficacy.
Vitavax: A commercial fungicide containing carboxin as the active ingredient.
Uniqueness
1,4-Oxathiin-2-carboxamide, 5,6-dihydro-3-phenyl-N-2-pyridinyl-, 4,4-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
1144449-19-3 |
|---|---|
Molecular Formula |
C16H14N2O4S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C16H14N2O4S/c19-16(18-13-8-4-5-9-17-13)14-15(12-6-2-1-3-7-12)23(20,21)11-10-22-14/h1-9H,10-11H2,(H,17,18,19) |
InChI Key |
GHDRUDUGIKSCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(4-fluorophenyl)-4-[(oxolan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12204711.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12204735.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12204739.png)
![N-[4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}carbonylamino)ph enyl]acetamide](/img/structure/B12204740.png)
![7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12204750.png)



![Methyl 4-({1-[(4-ethoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B12204771.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12204773.png)
![N-{(1Z)-1-chloro-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B12204774.png)
![N-(4-bromophenyl)-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204779.png)
